
1-(2-Hydroxy-2-methylpropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methylpropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methylpropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-2-methylpropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-methylpropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxyl group but different overall structure.
Phenylacetone: Another compound with a similar carbonyl group but different ring structure.
Uniqueness: 1-(2-Hydroxy-2-methylpropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts specific chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H17N3O3 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1-(2-hydroxy-2-methylpropyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O3/c1-6(2)8-7(9(14)15)11-12-13(8)5-10(3,4)16/h6,16H,5H2,1-4H3,(H,14,15) |
Clave InChI |
ANEGQMBGWSKMBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=NN1CC(C)(C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




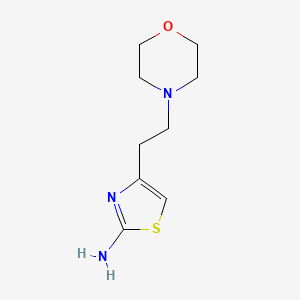


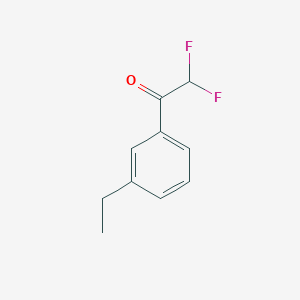
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
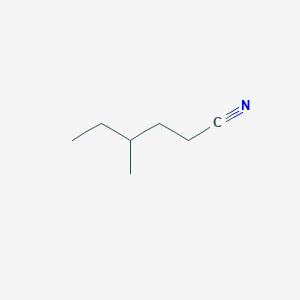
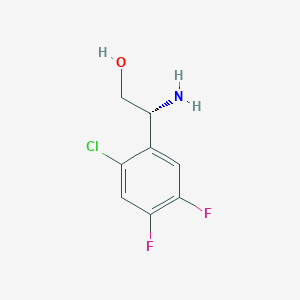

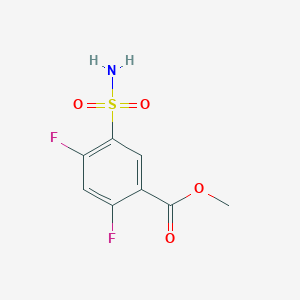
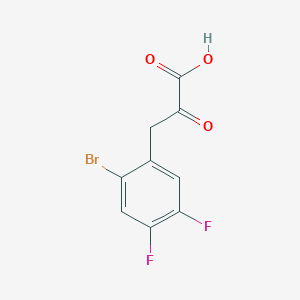
![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)
